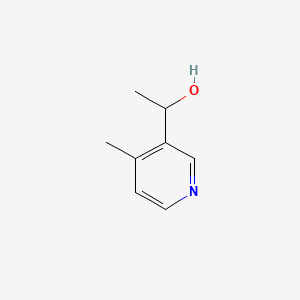

1-(4-Methylpyridin-3-yl)ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Methylpyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol It is a derivative of pyridine, featuring a methyl group at the 4-position and an ethanol group at the 1-position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpyridin-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of 1-(4-Methylpyridin-3-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method allows for efficient large-scale production with high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Reduction: Further reduction can yield 1-(4-Methylpyridin-3-yl)ethane using strong reducing agents such as LiAlH4.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, THF or ethanol as solvents.

Substitution: SOCl2, pyridine as a base.

Major Products Formed

Oxidation: 1-(4-Methylpyridin-3-yl)ethanone.

Reduction: 1-(4-Methylpyridin-3-yl)ethane.

Substitution: 1-(4-Methylpyridin-3-yl)ethyl chloride.

Wissenschaftliche Forschungsanwendungen

1-(4-Methylpyridin-3-yl)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(4-Methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Further research is needed to fully elucidate its molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

1-(4-Methylpyridin-3-yl)ethan-1-ol can be compared with other similar compounds, such as:

1-(4-Methylpyridin-3-yl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.

1-(4-Methylpyridin-3-yl)ethane: Similar structure but with an ethane group instead of a hydroxyl group.

1-(4-Methylpyridin-3-yl)ethyl chloride: Similar structure but with a chloride group instead of a hydroxyl group.

The uniqueness of this compound lies in its hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs .

Biologische Aktivität

1-(4-Methylpyridin-3-yl)ethan-1-ol, also known as 4-methyl-3-pyridyl ethanol, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₈H₉NO

- CAS Number : 101870-76-2

- Molecular Weight : 151.16 g/mol

The compound features a pyridine ring substituted with a methyl group and an alcohol functional group, which may contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of cell wall integrity, leading to bactericidal effects .

2. Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against Candida species, with MIC values comparable to established antifungal agents like fluconazole .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

1. Protein Synthesis Inhibition

The compound interferes with the ribosomal function in bacteria, disrupting protein synthesis pathways essential for bacterial growth and survival.

2. Biofilm Disruption

Recent studies suggest that it can inhibit biofilm formation in pathogenic bacteria, making it a potential candidate for treating biofilm-associated infections .

Case Studies

A notable study highlighted the efficacy of this compound in a murine model of infection. The compound was administered to mice infected with MRSA (Methicillin-resistant Staphylococcus aureus), resulting in significant reductions in bacterial load compared to untreated controls. The study reported a reduction in biofilm thickness and viability, indicating its potential as a therapeutic agent for chronic infections .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have indicated that modifications to the pyridine ring or the alkyl group can significantly influence the biological activity of the compound. For instance, substituents on the pyridine ring impact both the binding affinity to bacterial targets and the overall antimicrobial potency .

Eigenschaften

IUPAC Name |

1-(4-methylpyridin-3-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-4-9-5-8(6)7(2)10/h3-5,7,10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXXWXQJFKRYQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.